molecular formula C17H16N2O B12589627 2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- CAS No. 642084-24-0

2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]-

Cat. No.: B12589627
CAS No.: 642084-24-0
M. Wt: 264.32 g/mol
InChI Key: ISCMASJONGEDRM-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- is a complex organic compound with a unique structure that combines a pyridine ring with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- typically involves the reaction of 2-methyl-1-naphthalenylmethanol with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group on the pyridine ring can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles, appropriate solvents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can lead to the formation of reduced naphthalene derivatives.

Scientific Research Applications

2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylpyridine
  • 2-Amino-3-picoline
  • 3-Methyl-2-aminopyridine

Uniqueness

2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- is unique due to the presence of both a pyridine ring and a naphthalene moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Biological Activity

2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- is a compound with potential pharmacological applications. Its structure suggests that it may interact with various biological targets, leading to a range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O
  • Molecular Weight : 290.35 g/mol

This compound features a pyridine ring and a naphthalene derivative, which are known to influence its biological activity.

Research indicates that compounds with similar structures often exhibit various pharmacological effects due to their ability to modulate enzyme activity or receptor interactions. Notably, the presence of the pyridine moiety may suggest potential anti-inflammatory and anti-cancer properties through inhibition of certain enzymes like COX-1 and COX-2, which are involved in inflammatory processes .

Antiparasitic Activity

A study identified inhibitors of the Plasmodium falciparum equilibrative nucleoside transporter type 1 (ENT1), which plays a crucial role in malaria pathogenesis. Compounds similar to 2-Pyridinamine were shown to inhibit this transporter effectively, suggesting potential use as anti-parasitic agents .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine derivatives has been documented extensively. For instance, compounds that share structural similarities with 2-Pyridinamine have demonstrated significant inhibition of prostaglandin E production, a key mediator in inflammation. The structure–activity relationship (SAR) studies indicate that modifications to the naphthalene group can enhance anti-inflammatory potency .

Anticancer Properties

Research into related compounds has revealed promising anticancer properties. For example, certain pyridine derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The naphthalene moiety may also contribute to these effects by enhancing cell membrane permeability, allowing for better drug delivery into tumor cells .

Case Study 1: Inhibition of Plasmodium falciparum ENT1

In a recent study, various pyridine-based compounds were screened for their ability to inhibit the ENT1 transporter in Plasmodium falciparum. The results indicated that modifications similar to those found in 2-Pyridinamine led to significant reductions in parasite viability in vitro. The most effective compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects .

Case Study 2: Anti-inflammatory Activity Assessment

A series of experiments assessed the anti-inflammatory activity of pyridine derivatives using COX enzyme inhibition assays. Compounds structurally related to 2-Pyridinamine were tested against COX-1 and COX-2 enzymes. Results showed that several derivatives exhibited selective inhibition of COX-2 with ED50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Data Tables

Biological Activity Mechanism Reference
AntiparasiticInhibition of ENT1
Anti-inflammatoryCOX-2 inhibition
AnticancerInduction of apoptosis

Properties

CAS No.

642084-24-0

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

3-[(2-methylnaphthalen-1-yl)methoxy]pyridin-2-amine

InChI

InChI=1S/C17H16N2O/c1-12-8-9-13-5-2-3-6-14(13)15(12)11-20-16-7-4-10-19-17(16)18/h2-10H,11H2,1H3,(H2,18,19)

InChI Key

ISCMASJONGEDRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)COC3=C(N=CC=C3)N

Origin of Product

United States

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